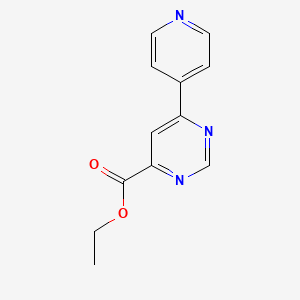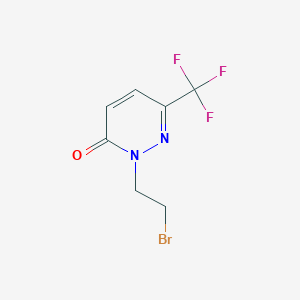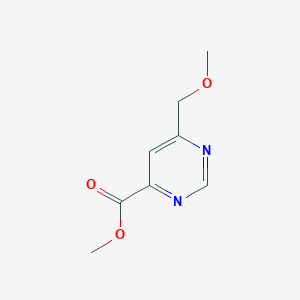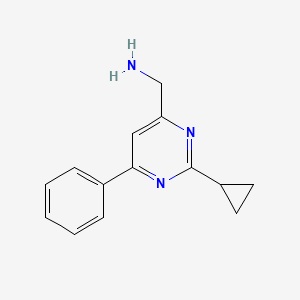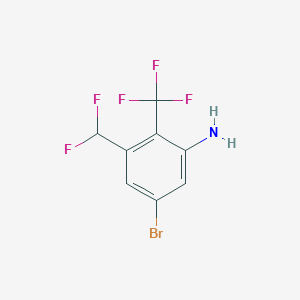
5-Bromo-3-difluoromethyl-2-(trifluoromethyl)aniline
Übersicht
Beschreibung
5-Bromo-3-difluoromethyl-2-(trifluoromethyl)aniline, also known as 5-Bromo-3-difluoromethyl-2-(trifluoromethyl)benzeneamine, is an aromatic amine compound with a range of potential applications in a variety of scientific fields. It is a colorless, water-soluble liquid with a strong odor and a boiling point of around 100°C. This compound has a wide range of uses, including in the synthesis of pharmaceuticals, in the production of dyes and pigments, and in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-difluoromethyl-2-(trifluoromethyl)anilinefluoromethyl-2-(trifluoromethyl)aniline is used in a variety of scientific research applications. It has been used in studies of the biochemical and physiological effects of various compounds, as well as in the synthesis of pharmaceuticals and in the production of dyes and pigments. In addition, this compound has been used as a reagent in the synthesis of a number of other compounds, including substituted anilines, amines, and thiophenes.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-difluoromethyl-2-(trifluoromethyl)anilinefluoromethyl-2-(trifluoromethyl)aniline is not fully understood. However, it is believed to act as a reagent in the synthesis of other compounds, as well as a catalyst in the production of dyes and pigments. Additionally, this compound may also act as a proton donor in the formation of hydrogen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-3-difluoromethyl-2-(trifluoromethyl)anilinefluoromethyl-2-(trifluoromethyl)aniline are not well understood. However, this compound has been shown to have some effects on the human body, including an increase in the production of certain hormones, an increase in the production of certain enzymes, and an increase in the activity of certain neurotransmitters. Additionally, this compound has been shown to have some effects on the immune system, including an increase in the production of cytokines and an increase in the activity of certain immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Bromo-3-difluoromethyl-2-(trifluoromethyl)anilinefluoromethyl-2-(trifluoromethyl)aniline in laboratory experiments provides a number of advantages. This compound is relatively inexpensive and easy to synthesize, and it is also relatively stable and non-toxic. Additionally, this compound has a wide range of applications in a variety of scientific fields, making it a useful reagent in a variety of experiments.
However, there are some limitations to the use of this compound in laboratory experiments. This compound is volatile and has a strong odor, making it difficult to work with in some environments. Additionally, this compound is sensitive to light and heat, making it difficult to store and transport.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-Bromo-3-difluoromethyl-2-(trifluoromethyl)anilinefluoromethyl-2-(trifluoromethyl)aniline. One potential direction is the development of new synthetic methods for its production. Additionally, this compound could be used in the development of new pharmaceuticals and other compounds. Additionally, this compound could be used in the study of biochemical and physiological processes, as well as in the production of dyes and pigments. Finally, this compound could be used in the development of new catalysts and reagents for a variety of chemical reactions.
Eigenschaften
IUPAC Name |
5-bromo-3-(difluoromethyl)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5N/c9-3-1-4(7(10)11)6(5(15)2-3)8(12,13)14/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYMBYRNQJVLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)C(F)(F)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-difluoromethyl-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{1-[3-(Trifluoromethyl)benzyl]-1H-benzimidazol-2-yl}ethyl)-2-thiophenecarboxamide](/img/structure/B1484554.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid amide](/img/structure/B1484555.png)
![1-(5-Fluoro-2-trifluoromethyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484556.png)

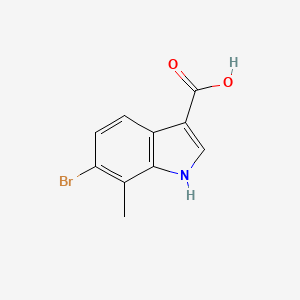
![Ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1484560.png)
![2-Oxa-5-azabicyclo[4.1.1]octan-3-one](/img/structure/B1484562.png)

